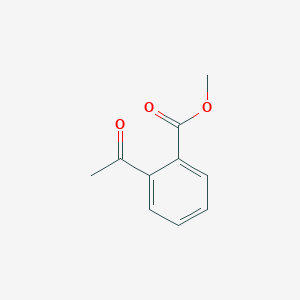

Methyl 2-acetylbenzoate

Description

Properties

IUPAC Name |

methyl 2-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOAYTOVTNNRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324435 | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-79-8 | |

| Record name | 1077-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-acetylbenzoate: A Technical Guide for Researchers

CAS Number: 1077-79-8

This technical guide provides an in-depth overview of Methyl 2-acetylbenzoate, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, potential biological activities, and essential safety information.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₀O₃.[1] It is characterized by the presence of both a methyl ester and an acetyl group attached to a benzene ring. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1077-79-8 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Density | 1.121 g/cm³ | Molbase |

| Boiling Point | 285.8 °C at 760 mmHg | Molbase |

| Flash Point | 124 °C | Molbase |

| LogP | 1.67580 | Molbase |

| Refractive Index | 1.516 | Molbase |

| Vapor Pressure | 0.00274 mmHg at 25°C | Molbase |

Experimental Protocols

Synthesis of this compound

A plausible and versatile method for the synthesis of this compound and its isomers is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This method involves the coupling of an aryl halide with an organoboron compound. For the synthesis of this compound, this would typically involve the reaction of a methyl 2-halobenzoate with an acetylphenylboronic acid.

Illustrative Suzuki-Miyaura Cross-Coupling Protocol: [2][3]

-

Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 equiv.), 2-acetylphenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Catalyst and Ligand Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (e.g., 5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to a temperature of 80-110 °C under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

An In-depth Technical Guide to Methyl 2-acetylbenzoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-acetylbenzoate, a key chemical intermediate. It details the molecule's structural and chemical identity, summarizes its physicochemical properties, and provides a detailed experimental protocol for its synthesis. A workflow diagram visually represents the synthetic process, offering a clear and concise reference for laboratory application.

Molecular Structure and Chemical Identity

This compound is an organic compound classified as an aromatic ketone and a methyl ester. The molecule consists of a benzene ring substituted with an acetyl group and a methyl ester group at the ortho (1 and 2) positions.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, providing a valuable reference for experimental design and analysis.

| Property | Value | Source |

| Molecular Weight | 178.18 g/mol | [1] |

| Density | 1.121 g/cm³ | [2][3] |

| Boiling Point | 285.8 °C at 760 mmHg | [2][3] |

| Flash Point | 124 °C | [2][3] |

| Refractive Index | 1.516 | [2][3] |

| Vapor Pressure | 0.00274 mmHg at 25°C | [2][3] |

Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are available in public databases such as PubChem for the structural elucidation and characterization of this compound.[1]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 2-acetylbenzoic acid with methanol, using a strong acid as a catalyst.

Materials:

-

2-acetylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-acetylbenzoic acid via Fischer esterification.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of Methyl 2-acetylbenzoate: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-acetylbenzoate, a key chemical intermediate. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, details the experimental protocols for data acquisition, and illustrates the relationships between these techniques and the derived structural information.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1] Its structure features a benzene ring substituted with a methyl ester group and an acetyl group at positions 1 and 2, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1077-79-8 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 53-55 °C |

| Boiling Point | 272-274 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of organic molecules. The following sections provide detailed NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl protons of the ester group, and the methyl protons of the acetyl group.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | dd, J = 7.8, 1.4 Hz | 1H | Ar-H |

| 7.58 | td, J = 7.5, 1.4 Hz | 1H | Ar-H |

| 7.50 | d, J = 7.5 Hz | 1H | Ar-H |

| 7.43 | td, J = 7.8, 1.2 Hz | 1H | Ar-H |

| 3.90 | s | 3H | -OCH₃ |

| 2.60 | s | 3H | -C(O)CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | C=O (acetyl) |

| 167.0 | C=O (ester) |

| 139.8 | Ar-C |

| 132.8 | Ar-C |

| 131.8 | Ar-C |

| 130.2 | Ar-C |

| 129.5 | Ar-C |

| 127.8 | Ar-C |

| 52.5 | -OCH₃ |

| 30.1 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065, 3005 | Weak | Aromatic C-H Stretch |

| 2955 | Weak | Aliphatic C-H Stretch |

| 1725 | Strong | C=O Stretch (Ester) |

| 1690 | Strong | C=O Stretch (Ketone) |

| 1595, 1575, 1480, 1445 | Medium | Aromatic C=C Stretch |

| 1280, 1260 | Strong | C-O Stretch (Ester) |

| 760 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178 | 40 | [M]⁺ (Molecular Ion) |

| 163 | 100 | [M - CH₃]⁺ |

| 147 | 30 | [M - OCH₃]⁺ |

| 135 | 80 | [M - COCH₃]⁺ |

| 119 | 25 | [C₇H₄O₂]⁺ |

| 105 | 15 | [C₇H₅O]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 43 | 90 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

FT-IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over a range of 4000-650 cm⁻¹.

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Data Interpretation.

References

Synthesis of Methyl 2-acetylbenzoate via Suzuki-Miyaura Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides an in-depth overview of the synthesis of methyl 2-acetylbenzoate, a valuable intermediate in organic synthesis, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document outlines the key reaction principles, detailed experimental protocols, and quantitative data to facilitate its application in research and development settings.

Introduction

This compound is a keto-ester whose structural motifs are of significant interest in the synthesis of complex organic molecules and pharmaceutical compounds. The presence of both a ketone and an ester group on the biaryl scaffold allows for a wide range of subsequent chemical transformations. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a highly efficient method for the formation of the carbon-carbon bond central to the this compound backbone. This reaction offers mild conditions and a broad tolerance for various functional groups, making it a preferred route.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide.[1] The synthesis of this compound via this method typically involves the coupling of methyl 2-bromobenzoate with an appropriate acetylphenylboronic acid. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 2-bromobenzoate), forming a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (acetylphenylboronic acid) is transferred to the palladium center.[1]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocols

The following protocols are adapted from established Suzuki-Miyaura cross-coupling procedures and can be optimized for specific laboratory conditions.[2]

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides and boronic acids.

Materials:

-

Methyl 2-bromobenzoate (1.0 equivalent)

-

2-Acetylphenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[2]

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[2]

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)[2]

-

Anhydrous toluene[2]

-

Degassed water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask, add methyl 2-bromobenzoate, 2-acetylphenylboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.[2]

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][3]

-

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][3]

-

Upon completion, cool the reaction mixture to room temperature.[2][3]

-

Dilute the mixture with ethyl acetate and water.[3]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[2][3]

-

Filter and concentrate the organic layer under reduced pressure.[2][3]

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.[2][3]

Protocol 2: Alternative Catalyst System

This protocol utilizes a different palladium catalyst and base.

Materials:

-

Methyl 2-bromobenzoate (1.0 equivalent)

-

2-Acetylphenylboronic acid (1.1-1.5 equivalents)[2]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)[3]

-

Toluene[3]

-

Ethanol[3]

-

Water[3]

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine methyl 2-bromobenzoate and 2-acetylphenylboronic acid.[2]

-

Add the palladium catalyst (Pd(PPh₃)₄) and potassium carbonate.

-

Add a degassed solvent mixture of toluene, ethanol, and water.[3]

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.[3]

-

Monitor the reaction progress by TLC.[3]

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[3]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Filter the mixture and concentrate the solvent under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel.[3]

Data Presentation

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize representative conditions and illustrative yields for sterically hindered couplings, providing a basis for optimization.

Table 1: Influence of Ligand on Illustrative Yield

| Entry | Ligand | Illustrative Yield (%) |

| 1 | PPh₃ | <10 |

| 2 | S-Phos | 75 |

| 3 | XPhos | 82 |

| 4 | RuPhos | 68 |

| Data is illustrative and based on general observations for sterically hindered couplings. Actual yields will vary.[2] |

Table 2: Influence of Base on Illustrative Yield

| Entry | Base | Solvent | Illustrative Yield (%) |

| 1 | K₂CO₃ | Toluene/H₂O | 45 |

| 2 | K₃PO₄ | Toluene | 78 |

| 3 | Cs₂CO₃ | Dioxane | 85 |

| 4 | NaHCO₃ | Toluene/H₂O | 30 |

| Data is illustrative and based on typical Suzuki-Miyaura reaction optimizations.[2] |

Visualizations

Diagram 1: Suzuki-Miyaura Coupling Experimental Workflow

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling

References

An In-depth Technical Guide to the Synthesis of Methyl 2-acetylbenzoate: A Focus on Friedel-Crafts Acylation and Strategic Alternatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of Methyl 2-acetylbenzoate, a key intermediate in the preparation of various pharmaceuticals and specialty chemicals, presents a unique challenge in electrophilic aromatic substitution. While Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, the inherent electronic properties of the starting material, methyl benzoate, render a direct synthesis of the ortho-isomer problematic. The ester functionality acts as a deactivating and meta-directing group, leading primarily to the undesired methyl 3-acetylbenzoate under classical Friedel-Crafts conditions. This technical guide provides a comprehensive overview of the theoretical background of Friedel-Crafts acylation, details the challenges in achieving ortho-selectivity with deactivated aromatic systems, and presents in-depth experimental protocols for viable alternative synthetic routes, namely the Fries Rearrangement and Directed ortho-Metalation (DoM). This document is intended to be a practical resource, offering detailed methodologies, comparative data, and mechanistic insights to aid researchers in the efficient synthesis of this compound and related ortho-acylated aromatic compounds.

The Challenge of Ortho-Acylation of Methyl Benzoate via Friedel-Crafts Reaction

The Friedel-Crafts acylation is a classic and widely utilized method for the introduction of an acyl group onto an aromatic ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid, such as aluminum chloride (AlCl₃), activates an acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.

However, the regiochemical outcome of the Friedel-Crafts acylation is dictated by the nature of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs), such as the ester group (-COOCH₃) in methyl benzoate, deactivate the ring towards electrophilic attack and direct incoming substituents to the meta position. This is due to the inductive and resonance effects of the ester group, which pull electron density away from the aromatic ring, particularly from the ortho and para positions.

Therefore, a direct Friedel-Crafts acylation of methyl benzoate with an acetylating agent is expected to yield predominantly methyl 3-acetylbenzoate, with only trace amounts, if any, of the desired this compound. Overcoming this inherent meta-directing influence requires strategic synthetic approaches that circumvent the limitations of the classical Friedel-Crafts reaction.

Alternative Synthetic Strategies for this compound

To achieve the synthesis of this compound, alternative methods that favor ortho-substitution are necessary. This guide focuses on two powerful and well-established strategies: the Fries Rearrangement and Directed ortho-Metalation.

The Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed isomerization of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones. This reaction provides an indirect yet effective route to ortho-acylated phenols, which can then be further modified to yield the desired product. For the synthesis of a precursor to this compound, one could envision the Fries rearrangement of a suitable phenolic ester, followed by methylation of the resulting phenolic hydroxyl group.

Reaction Principle: The mechanism of the Fries rearrangement is believed to involve the formation of an acylium ion intermediate, similar to the Friedel-Crafts acylation. The key difference is that the acyl group migrates from the phenolic oxygen to the aromatic ring. The regioselectivity (ortho vs. para) of the rearrangement can be controlled by reaction conditions. Generally, lower temperatures favor the para-product (kinetic control), while higher temperatures favor the thermodynamically more stable ortho-product, which is often stabilized by intramolecular hydrogen bonding with the Lewis acid.[1][2]

The following protocol for the rearrangement of phenyl acetate to 2'-hydroxyacetophenone serves as a detailed model for the synthesis of the core ortho-acyl phenol structure.[3]

Materials:

-

Phenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place anhydrous aluminum chloride (e.g., 1.2 equivalents) and nitrobenzene.

-

Addition of Substrate: Cool the mixture in an ice bath. Slowly add phenyl acetate (1.0 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 60-160 °C, to favor ortho product) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The resulting mixture of ortho- and para-hydroxyacetophenone can be separated by steam distillation (the ortho-isomer is steam volatile) or column chromatography.[1]

Table 1: Comparative Data for Fries Rearrangement of Phenyl Acetate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Ortho:Para Ratio | Yield (%) | Reference |

| AlCl₃ | Nitrobenzene | 160 | 1 | ~3:1 | 65 | [1] |

| AlCl₃ | None | 165 | 2.5 | ~1:1.5 | 70 | [1] |

| Trifluoromethanesulfonic acid | None | 100 | 0.5 | - | High (para) | [4] |

| BCl₃ | Dichloromethane | -78 to rt | 2 | >95:5 | 85 | General Literature |

Note: Yields and ratios are highly dependent on specific reaction conditions and scale.

Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds at the position ortho to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho-position to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent specifically at the ortho-position.

Reaction Principle: For the synthesis of this compound, the carboxylate group of benzoic acid can act as a DMG. Treatment of benzoic acid with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered alkyllithium such as s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to ortho-lithiation. The resulting ortho-lithiated benzoate can then be reacted with an acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) to introduce the acetyl group at the 2-position. Subsequent esterification would yield the final product.

The following is a generalized protocol based on the principles of Directed ortho-Metalation of benzoic acid derivatives.[5]

Materials:

-

Benzoic acid

-

s-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylacetamide (DMA) or Acetyl chloride

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of benzoic acid (1.0 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add TMEDA (2.2 equivalents) followed by the slow, dropwise addition of s-butyllithium (2.2 equivalents) while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

-

Acylation: Slowly add a solution of the acetylating agent (e.g., N,N-dimethylacetamide, 1.5 equivalents) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-2 hours and then warm to room temperature overnight.

-

Work-up: Quench the reaction by carefully adding saturated ammonium chloride solution.

-

Extraction: Acidify the aqueous layer with hydrochloric acid to pH ~2 and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetylbenzoic acid.

-

Esterification: The crude 2-acetylbenzoic acid can then be esterified to this compound using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

-

Purification: The final product can be purified by column chromatography or distillation.

Table 2: Representative Yields for Directed ortho-Metalation and Acylation

| Substrate | Directing Group | Base/Additive | Electrophile | Product | Yield (%) | Reference |

| Benzoic acid | -COOH | s-BuLi/TMEDA | CH₃I | 2-Methylbenzoic acid | ~80 | [5] |

| N,N-Diethylbenzamide | -CONEt₂ | s-BuLi/TMEDA | (CH₃CO)₂O | N,N-Diethyl-2-acetylbenzamide | High | General Literature |

| Anisole | -OCH₃ | n-BuLi/TMEDA | DMF | 2-Methoxybenzaldehyde | >90 | General Literature |

Note: Yields are highly dependent on the specific substrate, electrophile, and reaction conditions.

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Caption: General mechanism of Directed ortho-Metalation (DoM).

Experimental Workflow

Caption: A generalized workflow for synthesis and purification.

Characterization Data for this compound

Upon successful synthesis and purification, the identity and purity of this compound can be confirmed by standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol [6] |

| ¹H NMR | δ (ppm): 7.9-7.3 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃) (Predicted) |

| ¹³C NMR | δ (ppm): 202.1 (C=O, ketone), 167.0 (C=O, ester), 138.0, 132.5, 131.8, 130.2, 129.5, 128.6 (Ar-C), 52.5 (-OCH₃), 30.2 (-COCH₃) (Predicted, based on similar structures) |

| IR (cm⁻¹) | ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1600, 1450 (C=C, aromatic) |

| Mass Spectrum (m/z) | 178 (M+), 163, 147, 119, 91 |

Note: NMR data are predicted and may vary based on the solvent and instrument used. It is crucial to acquire and interpret actual spectra for product confirmation.

Conclusion

The synthesis of this compound is not achievable through a direct Friedel-Crafts acylation of methyl benzoate due to the meta-directing nature of the ester group. This technical guide has outlined two robust alternative strategies, the Fries Rearrangement and Directed ortho-Metalation, which provide effective pathways to the desired ortho-acylated product. The detailed experimental protocols and comparative data presented herein are intended to equip researchers with the necessary information to select and optimize a synthetic route tailored to their specific needs. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving high yields and selectivity in the synthesis of this and other challenging ortho-substituted aromatic compounds.

References

Potential applications of Methyl 2-acetylbenzoate in organic synthesis

An In-depth Technical Guide to the Potential Applications of Methyl 2-acetylbenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bi-functional organic molecule containing both a ketone and a methyl ester group positioned ortho on a benzene ring. This unique arrangement of reactive sites suggests considerable, yet largely unexplored, potential as a versatile intermediate in organic synthesis. While extensive literature on the direct applications of this compound is limited, its structural motifs point towards a variety of potential synthetic transformations, including the formation of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This technical guide consolidates the available information on this compound and related compounds to provide a forward-looking perspective on its potential applications. We present plausible synthetic routes to the molecule, detail potential reaction pathways, and provide theoretical experimental protocols to stimulate further research into this promising building block.

Introduction

The quest for novel molecular architectures with potential therapeutic applications is a driving force in modern organic and medicinal chemistry. Key to this endeavor is the availability of versatile and strategically functionalized building blocks. This compound, with its ortho-disposed acetyl and methyl ester functionalities, represents one such molecule with significant latent potential. The presence of these two reactive handles in close proximity opens the door to a range of intramolecular cyclization reactions for the construction of diverse heterocyclic systems. This guide aims to illuminate the synthetic potential of this compound by examining its plausible synthesis and exploring its theoretical applications in the construction of complex organic molecules.

Synthesis of this compound

The most direct and versatile proposed method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would involve the coupling of methyl 2-bromobenzoate with 2-acetylphenylboronic acid.

Proposed Suzuki-Miyaura Cross-Coupling Reaction

A general scheme for the synthesis is as follows:

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

This protocol is a general procedure adapted from known Suzuki-Miyaura cross-coupling reactions and would require optimization for this specific transformation.

Materials:

-

Methyl 2-bromobenzoate

-

2-Acetylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 equiv.), 2-acetylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Solvent Addition and Degassing: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications in Organic Synthesis

The dual reactivity of the acetyl and methyl ester groups in this compound opens up a wide range of possibilities for synthetic transformations. These can be broadly categorized into reactions involving the individual functional groups and cyclization reactions that involve both.

A Technical Guide to the Chemoselective Reactivity of Methyl 2-acetylbenzoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-acetylbenzoate is a bifunctional molecule incorporating both a ketone and a methyl ester group. This arrangement presents a valuable opportunity for chemoselective transformations, which are critical in multi-step organic synthesis for creating complex molecular architectures. Understanding the differential reactivity of these two carbonyl groups is paramount for designing efficient synthetic routes. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the ketone and ester moieties, summarizes key chemoselective reactions with detailed experimental protocols, and presents quantitative data in a structured format.

Core Principles: Ketone vs. Ester Reactivity

The reactivity of a carbonyl group towards nucleophilic attack is primarily governed by the electrophilicity of the carbonyl carbon. In this compound, the ketone and ester groups exhibit distinct electronic properties that dictate their susceptibility to nucleophiles.

-

Ketone Group: The carbonyl carbon of a ketone is bonded to two carbon atoms. These alkyl/aryl groups offer minimal electronic stabilization, resulting in a significant partial positive charge (δ+) on the carbonyl carbon, making it a strong electrophile. Reactions at the ketone center typically proceed via a nucleophilic addition mechanism.

-

Ester Group: In the methyl ester group, the carbonyl carbon is adjacent to an oxygen atom which can donate a lone pair of electrons through resonance. This resonance effect delocalizes the positive charge on the carbonyl carbon, reducing its electrophilicity compared to a ketone.[1][2] Consequently, esters are less reactive towards nucleophiles.[1] Reactions involving esters typically proceed through a nucleophilic acyl substitution pathway, where the methoxy group (-OCH₃) acts as a leaving group.[3]

This inherent difference in electronic properties is the foundation for achieving chemoselectivity in reactions involving this compound. The general reactivity hierarchy places ketones as significantly more reactive than esters toward most nucleophiles.[2][4]

Caption: Comparative reactivity of carbonyl functional groups.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

This table summarizes key physical and spectral data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [5] |

| Molecular Weight | 178.18 g/mol | [5] |

| Boiling Point | 285.8 °C at 760 mmHg | [6] |

| Density | 1.121 g/cm³ | [6] |

| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 3H, -COCH₃), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~7.3-8.0 ppm (m, 4H, Ar-H) | [7] |

| ¹³C NMR (CDCl₃) | δ ~30 ppm (-COCH₃), δ ~52 ppm (-OCH₃), δ ~127-138 ppm (Ar-C), δ ~167 ppm (Ester C=O), δ ~200 ppm (Ketone C=O) | [5][7] |

| IR (KBr, cm⁻¹) | ~1720-1730 (Ester C=O stretch), ~1680-1690 (Ketone C=O stretch), ~1200-1300 (C-O stretch) | [5] |

Table 2: Summary of Chemoselective Reactions

This table outlines the expected outcomes for the reaction of this compound with various classes of reagents, highlighting the preferential site of attack.

| Reagent Class | Reagent Example | Primary Target | Reaction Type | Product |

| Mild Hydride Agents | Sodium borohydride (NaBH₄) | Ketone | Nucleophilic Addition | Methyl 2-(1-hydroxyethyl)benzoate |

| Strong Hydride Agents | Lithium aluminum hydride (LiAlH₄) | Both | Nucleophilic Addition | 2-(1-hydroxyethyl)benzyl alcohol |

| Organometallics | Grignard Reagent (e.g., CH₃MgBr) | Ketone | Nucleophilic Addition | Methyl 2-(2-hydroxypropan-2-yl)benzoate |

| Basic Hydrolysis | Aqueous NaOH, then H₃O⁺ | Ester | Nucleophilic Acyl Substitution | 2-Acetylbenzoic acid |

| Acidic Hydrolysis | Aqueous H₂SO₄, Heat | Ester | Nucleophilic Acyl Substitution | 2-Acetylbenzoic acid |

Key Chemoselective Pathways

The differential reactivity allows for the selective transformation of one functional group while the other remains intact.

Caption: Chemoselective pathways for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key selective transformations.

Protocol 1: Selective Reduction of the Ketone with Sodium Borohydride

Objective: To selectively reduce the ketone functionality of this compound to a secondary alcohol, leaving the ester group intact.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (e.g., 1.78 g, 10.0 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (e.g., 0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding deionized water (20 mL), followed by 1M HCl (15 mL) to neutralize excess NaBH₄ and decompose borate salts.

-

Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous solution with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, Methyl 2-(1-hydroxyethyl)benzoate.

-

Purify the product via column chromatography on silica gel if necessary.

Protocol 2: Selective Hydrolysis of the Ester (Saponification)

Objective: To selectively hydrolyze the methyl ester group to a carboxylic acid without affecting the ketone.

Materials:

-

This compound (1.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)[8]

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.78 g, 10.0 mmol) in a mixture of THF (20 mL) and deionized water (10 mL).[8]

-

Add lithium hydroxide monohydrate (e.g., 0.84 g, 20.0 mmol) to the solution.[8]

-

Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.[8]

-

Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the THF.[8]

-

Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (20 mL) to remove any unreacted starting material.[8]

-

Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl.[8]

-

A white precipitate of 2-Acetylbenzoic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Mechanistic Considerations

The divergent outcomes of reactions with nucleophiles at the ketone versus the ester carbonyl are rooted in the stability of the tetrahedral intermediate.

Caption: Contrasting mechanisms of nucleophilic attack.

Conclusion

The distinct electronic environments of the ketone and ester functional groups in this compound provide a robust platform for chemoselective synthesis. By carefully selecting reagents and controlling reaction conditions, researchers can target one carbonyl group with high fidelity, leaving the other available for subsequent transformations. This guide provides the foundational principles, practical data, and detailed protocols necessary for professionals in drug development and organic synthesis to effectively utilize this compound as a versatile synthetic intermediate.

References

- 1. Would you expect a ketone or an ester to be more reactive with a ... | Study Prep in Pearson+ [pearson.com]

- 2. Chemoselectivity - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. This compound | C10H10O3 | CID 347839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid,2-acetyl-, methyl ester | CAS#:1077-79-8 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methyl 2-acetylbenzoate: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylbenzoate, a readily accessible aromatic ketoester, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural framework, featuring adjacent acetyl and methyl ester functionalities on a benzene ring, provides multiple reactive sites for cyclization reactions. This strategic positioning allows for the construction of various fused and non-fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the preparation of key heterocyclic families, including quinolones, phthalazinones, benzodiazepines, and pyrazoles. The guide includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate its practical application in a laboratory setting.

Synthesis of Quinolones

Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, most notably as antibacterial agents that target DNA gyrase and topoisomerase IV.[1] The Friedländer annulation is a classical and effective method for quinolone synthesis, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group.[2][3] While direct use of this compound is not a standard Friedländer approach, its derivative, a 2-aminoaryl ketone, can be readily prepared and utilized.

Synthetic Pathway

The synthesis of quinolones from a this compound precursor typically involves a multi-step sequence: nitration, reduction, and subsequent cyclocondensation.

Figure 1: Synthetic workflow for quinolone synthesis from this compound.

Experimental Protocols

Protocol 1: Nitration of this compound

-

In a round-bottom flask, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield methyl 3-nitro-2-acetylbenzoate.

Protocol 2: Reduction of the Nitro Group

-

To a solution of methyl 3-nitro-2-acetylbenzoate (1 equivalent) in acetic acid, add iron powder (Fe, 3-5 equivalents).

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, filter the reaction mixture and neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-amino-2-acetylbenzoate.

Protocol 3: Friedländer Annulation for Quinolone Synthesis

-

Dissolve methyl 3-amino-2-acetylbenzoate (1 equivalent) and a compound with an active methylene group (e.g., ethyl acetoacetate, 1.1 equivalents) in ethanol.

-

Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the desired quinolone derivative.

Quantitative Data

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Acetylbenzoic Acid | 1. HNO₃, H₂SO₄; 2. Zn, HCl; 3. Ethyl acetoacetate, piperidine | 2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Not specified | [1] |

Note: The provided reference uses 2-acetylbenzoic acid. Yields for the analogous reaction starting with this compound may vary.

Synthesis of Phthalazinones

Phthalazinones are a class of bicyclic nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including antihypertensive and anticancer properties.[4] A common and direct route to phthalazinones is the condensation of a 2-acylbenzoic acid or its ester derivative with hydrazine or its substituted analogues.[5]

Synthetic Pathway

The reaction of this compound with hydrazine hydrate leads to a cyclocondensation reaction, forming a phthalazinone ring system.

Figure 2: Reaction of this compound with hydrazine to form a phthalazinone.

Experimental Protocol

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the desired phthalazinone derivative.

Quantitative Data

| Starting Material | Reagent | Product | Yield (%) | Reference |

| o-Acylbenzoic acid derivatives | Hydrazine hydrate | 2-Substituted phthalazinones | Good | [5] |

| 4-Chloro-2-dichloromethylbenzoic acid | Hydrazine hydrate | 6-Chloro-1-phthalazinone | 63 | [6] |

| 2-Dichloromethylbenzoyl chloride | Hydrazine hydrate | 1-Phthalazinone | 88 | [6] |

Note: Specific yield data for the reaction of this compound was not found in the provided search results. The table shows yields for related reactions.

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[7][8] A common synthetic route to the 1,5-benzodiazepine core involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated ketone. While not a direct β-dicarbonyl, the reactivity of this compound can be harnessed for the synthesis of benzodiazepine-like structures.

Synthetic Pathway

The reaction of this compound with o-phenylenediamine can lead to the formation of a benzodiazepine derivative through a condensation and cyclization sequence.

Figure 3: Condensation of this compound with o-phenylenediamine.

Experimental Protocol

-

A mixture of this compound (1 equivalent) and o-phenylenediamine (1 equivalent) is heated in a suitable solvent (e.g., ethanol, acetic acid) or under solvent-free conditions.

-

A catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) can be added to facilitate the reaction.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data

| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| o-Phenylenediamine | Chalcone | Piperidine/2-Ethoxyethanol | 2,3-Dihydro-1H-1,5-benzodiazepine | 88 | [9] |

| o-Phenylenediamine | Acetophenone | I₂/PEG-400 | 1,5-Benzodiazepine | 68-88 | [9] |

Note: These examples demonstrate the general synthesis of 1,5-benzodiazepines from o-phenylenediamine and various ketones. Specific yields for the reaction with this compound may differ.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11] The Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine, is a fundamental method for their preparation.[11]

Synthetic Pathway

This compound can be considered a 1,3-dicarbonyl equivalent, where the acetyl and ester groups can react with hydrazine to form a pyrazole ring.

Figure 4: Knorr-type synthesis of pyrazoles from this compound.

Experimental Protocol

-

Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine; 1 equivalent).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |

| β-Diketone | Hydrazine derivatives | Regioisomeric pyrazoles | Variable | [4] |

| (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol | Arylhydrazines | Substituted pyrazoles | High | [4] |

Note: The table provides general information on pyrazole synthesis. Specific yields for the reaction with this compound need to be determined experimentally.

Signaling Pathways and Biological Relevance

The heterocyclic compounds synthesized from this compound are often associated with significant biological activities, making them attractive targets for drug development.

-

Quinolones: As mentioned, quinolones primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones lead to bacterial cell death.[1]

Figure 5: Simplified signaling pathway for quinolone antibacterial activity.

-

Benzodiazepines: These compounds act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[7][8]

Figure 6: Mechanism of action of benzodiazepines on the GABA-A receptor.

-

Phthalazinones and Pyrazoles: These classes of compounds have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][10] The specific signaling pathways they modulate are diverse and depend on the particular substitution pattern of the heterocyclic core.

This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its ability to participate in various cyclocondensation reactions provides access to quinolones, phthalazinones, benzodiazepines, pyrazoles, and other important scaffolds. This guide has provided a foundational understanding of the synthetic potential of this compound, complete with experimental guidance and visual aids. Further exploration and optimization of these reactions, coupled with biological evaluation of the resulting compounds, will undoubtedly continue to be a fruitful area of research for the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of benzothiazolo[3,2-a]quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of azulene-substituted benzofurans and isocoumarins via intramolecular cyclization of 1-ethynylazulenes, and their structural and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization react… [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Methyl 2-Acetylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylbenzoate and its derivatives represent a class of organic compounds with a versatile scaffold that has garnered interest in medicinal chemistry. The presence of the ester and ketone functionalities on the aromatic ring provides reactive sites for synthetic modifications, allowing for the generation of a diverse library of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information is curated from scientific literature to facilitate further research and drug development endeavors.

Core Biological Activities

Derivatives of benzoate esters are known to exhibit a range of biological effects.[1] The core structure of this compound combines features that suggest potential for significant biological activity, including antimicrobial and cytotoxic effects.[1]

Antimicrobial Activity

Benzoic acid derivatives are well-recognized for their antimicrobial properties.[2] The antimicrobial potential of this compound derivatives has been explored against various bacterial and fungal strains. The activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Anticancer Activity

A growing body of research has highlighted the potential of 2-acetylbenzoic acid derivatives as promising candidates in oncology.[2] Their cytotoxic effects have been observed against several cancer cell lines, suggesting their potential as novel anticancer agents.[2] The introduction of different substituents on the aromatic ring can significantly modulate the cytotoxic potency of these compounds.

Anti-inflammatory Activity

Certain derivatives of 2-acetylbenzoic acid have demonstrated potent anti-inflammatory properties, indicating their potential as therapeutic agents for inflammatory conditions.[2] The mechanism of action is often linked to the modulation of key inflammatory pathways.[2]

Quantitative Data on Biological Activities

Quantitative data, such as the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC), are crucial for evaluating the potency of these derivatives. Due to the limited availability of extensive studies on a homologous series of this compound derivatives, this section presents illustrative data from closely related substituted benzoate esters to guide future research.

Table 1: In Vitro Antimicrobial Activity of 2-(phenylcarbamoyl)phenyl 4-Substituted Benzoate Derivatives (MIC in µM) [1]

| Compound ID | R Group on Benzoate | M. tuberculosis H37Rv | Methicillin-Resistant S. aureus |

| 1 | H | 4 | >128 |

| 2 | CH₃ | 2 | 64 |

| 3 | Cl | 1 | 32 |

| 4 | NO₂ | 0.25 - 2 | 0.49 |

| 5 | OCH₃ | 8 | >128 |

Table 2: Illustrative Cytotoxicity Profile of 2-acetylphenyl 4-methylbenzoate against RAW 264.7 Macrophages

| Compound | CC50 (µM) |

| 2-acetylphenyl 4-methylbenzoate | > 100 |

| Dexamethasone | > 100 |

| Indomethacin | > 100 |

Table 3: Illustrative Inhibition of Nitric Oxide (NO) Production by 2-acetylphenyl 4-methylbenzoate in LPS-stimulated RAW 264.7 Macrophages

| Compound | IC50 (µM) |

| 2-acetylphenyl 4-methylbenzoate | 25.3 |

| Dexamethasone | 15.8 |

| Indomethacin | 21.7 |

Table 4: Illustrative Inhibition of Pro-inflammatory Cytokines by 2-acetylphenyl 4-methylbenzoate in LPS-stimulated RAW 264.7 Macrophages

| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) |

| 2-acetylphenyl 4-methylbenzoate | 30.1 | 28.5 |

| Dexamethasone | 18.2 | 16.9 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are protocols for key experiments relevant to assessing the biological activity of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

-

Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

-

Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in the broth medium in a 96-well microtiter plate.[1]

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The microtiter plate is incubated at 37°C for 18-24 hours.[1]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Cytotoxicity Assay (MTT Assay)[1]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

-

Compound Treatment: The this compound derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.[1]

-

MTT Addition and Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.[1]

-

Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.[1]

-

Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are not yet fully elucidated, the biological activities of structurally related compounds suggest potential mechanisms of action.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many benzoate derivatives are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-acetylbenzoate via Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylbenzoate is a valuable synthetic intermediate in organic chemistry. While the Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, a direct protocol for the synthesis of this compound using a standard Suzuki-Miyaura coupling (which typically involves an organoboron reagent and an organic halide) is not the most commonly documented method. The literature more frequently describes the Suzuki-Miyaura synthesis of its isomers, such as Methyl 2-(acetylphenyl)benzoates, where an acetylphenyl group is coupled to the benzoate ring.[1][2]

This document provides a detailed protocol for a plausible synthesis of this compound via a related palladium-catalyzed cross-coupling reaction. The proposed method involves the acetylation of an aryl halide, a transformation that aligns with the principles of modern cross-coupling chemistry.[3]

Reaction Principle and Mechanism

The proposed synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between Methyl 2-bromobenzoate and an acetylating agent, such as acetyltrimethylsilane.[3] This reaction provides a direct method to introduce the acetyl group onto the benzene ring.

The catalytic cycle is believed to proceed through a sequence of steps analogous to other palladium-catalyzed cross-coupling reactions, including oxidative addition, transmetalation (or a related transfer of the acetyl group), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

-

Methyl 2-bromobenzoate

-

Acetyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))

-

Cesium Fluoride (CsF)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-bromobenzoate (1.0 equiv), Cesium Fluoride (4.0 equiv), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 5.0 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add anhydrous 1,2-dichloroethane, followed by acetyltrimethylsilane (2.0 equiv).

-

Reaction: The reaction mixture is stirred and heated to 75 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following tables provide representative data for optimizing a palladium-catalyzed acetylation reaction, based on analogous transformations.[4]

Table 1: Influence of Catalyst on Yield

| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | Pd(PPh₃)₄ | 5.0 | 76-85 |

| 2 | Pd(dppf)Cl₂ | 5.0 | Lower yields observed |

| 3 | Pd₂(dba)₃ | 2.5 (with ligand) | Dependent on ligand |

Note: Yields are illustrative and will vary depending on the specific reaction conditions and substrates.

Table 2: Influence of Base on Yield

| Entry | Base | Equivalents | Yield (%) |

| 1 | CsF | 4.0 | 76-85 |

| 2 | K₃PO₄ | 3.0 | Lower yields observed |

| 3 | Cs₂CO₃ | 2.0 | Lower yields observed |

Note: Cesium Fluoride is often crucial for facilitating the transfer of the acetyl group from the silicon reagent.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.

-

Oxygen Contamination: Rigorously exclude oxygen from the reaction mixture by using proper Schlenk techniques or a glovebox.

-

Purity of Reagents: Use anhydrous solvents and ensure the purity of starting materials.

-

-

Formation of Side Products:

-

Homo-coupling: This can sometimes occur, especially if the reaction conditions are not optimal. Screening of ligands and temperature may be necessary.

-

Decomposition: At excessively high temperatures, starting materials or the product may decompose. Careful temperature control is important.

-

Conclusion

While a direct Suzuki-Miyaura protocol for the synthesis of this compound is not prominently featured in the literature, the principles of palladium-catalyzed cross-coupling can be applied to achieve this transformation. The provided protocol for the palladium-catalyzed acetylation of Methyl 2-bromobenzoate offers a viable and modern synthetic route. As with any chemical synthesis, optimization of the reaction conditions is key to achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of Methyl 4-Acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. However, its direct application to deactivated aromatic systems, such as methyl benzoate, is challenging. The electron-withdrawing nature of the ester group significantly reduces the nucleophilicity of the benzene ring, rendering it less reactive towards electrophilic aromatic substitution. A direct acylation would require harsh reaction conditions and would likely result in low yields and a mixture of isomers, primarily substituting at the meta position.

A more efficient and regioselective route to obtaining a specific acetylated methyl benzoate isomer is the Fischer esterification of the corresponding acetylbenzoic acid. This protocol details a reliable and high-yielding procedure for the synthesis of methyl 4-acetylbenzoate via the sulfuric acid-catalyzed esterification of 4-acetylbenzoic acid with methanol. This method is preferred for its simplicity, high conversion rate, and the production of a single, pure isomer.

Data Presentation

The following table summarizes the quantitative data for the acid-catalyzed esterification of 4-acetylbenzoic acid to methyl 4-acetylbenzoate.

| Parameter | Value | Reference |

| Reactants & Catalyst | ||

| 4-Acetylbenzoic Acid | 12.7 g (0.077 mol) | [1] |

| Methanol | 750 mL | [1] |

| Concentrated H₂SO₄ | 1.6 mL | [1] |

| Reaction Conditions | ||

| Temperature | 70 °C | [1] |

| Reaction Time | 8 hours | [1] |

| Product & Yield | ||

| Product | Methyl 4-acetylbenzoate | [1] |

| Theoretical Yield | ~13.7 g | |

| Actual Yield | 12.9 g (~94%) | [1] |

| Physical Properties | ||

| Appearance | White to off-white solid | |

| Melting Point | 93-96 °C | [2] |

| TLC Rf | 0.46 (2:1 Hexane:Ethyl Acetate) | [1] |

Experimental Protocol

This protocol details the synthesis of methyl 4-acetylbenzoate through the Fischer esterification of 4-acetylbenzoic acid.

Materials and Reagents:

-

4-Acetylbenzoic acid (C₉H₈O₃)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Diethyl ether (CH₃CH₂)₂O

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

Reaction Setup:

-

To a 1 L round-bottom flask equipped with a magnetic stir bar, add 12.7 g (0.077 mol) of 4-acetylbenzoic acid.[1]

-

Add 750 mL of methanol to the flask. Stir the mixture until the solid is fully dissolved.[1]

-

Carefully and slowly, add 1.6 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done with caution.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

-

Reaction Execution:

-

Heat the mixture to 70 °C using a heating mantle and maintain a gentle reflux for 8 hours.[1]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 2:1 hexane:ethyl acetate mobile phase. The product, methyl 4-acetylbenzoate, will have an Rf value of approximately 0.46, while the starting material, 4-acetylbenzoic acid, will remain closer to the baseline.[1]

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Take up the resulting residue in 400 mL of diethyl ether.[1]

-

Transfer the ether solution to a 1 L separatory funnel.

-

Wash the organic layer three times with 150 mL portions of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and remove unreacted 4-acetylbenzoic acid.[1] Caution: CO₂ gas will evolve during this step. Vent the separatory funnel frequently.

-

Wash the organic layer once with 150 mL of brine to remove residual water.[1]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

-

-

Purification and Characterization:

-

Filter the drying agent by gravity filtration.

-

Remove the diethyl ether using a rotary evaporator to yield the crude product as a solid.

-